(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,6-dichlorophenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,6-dichlorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl3N4O/c20-14-4-6-15(7-5-14)26-11-12(10-24-26)8-13(9-23)19(27)25-18-16(21)2-1-3-17(18)22/h1-8,10-11H,(H,25,27)/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIPAPGVFIDEAE-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)C(=CC2=CN(N=C2)C3=CC=C(C=C3)Cl)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)/C(=C/C2=CN(N=C2)C3=CC=C(C=C3)Cl)/C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,6-dichlorophenyl)prop-2-enamide is a synthetic organic molecule characterized by its complex structure, which includes a pyrazole ring, cyano group, and enamide functional group. Its potential biological activities make it a subject of interest in medicinal chemistry, particularly for anti-inflammatory and anticancer applications.
Structural Features
- Molecular Formula : C19H11Cl3N4O
- Molecular Weight : Approximately 395.67 g/mol
- Functional Groups :
- Pyrazole ring
- Cyano group
- Enamide moiety
- Chlorophenyl substituents
| Property | Value |
|---|---|
| Molecular Formula | C19H11Cl3N4O |
| Molecular Weight | 395.67 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Anticancer Activity
Research indicates that compounds with pyrazole scaffolds exhibit significant anticancer properties. The presence of the chlorophenyl and dichlorophenyl groups enhances the interaction with biological targets, potentially inhibiting cancer cell proliferation.
Case Study: Anticancer Evaluation
A study evaluated various pyrazole derivatives for their cytotoxic effects on cancer cell lines. The results showed that compounds similar to This compound demonstrated IC50 values in the micromolar range against several cancer types, indicating strong antiproliferative activity .
Anti-inflammatory Activity
The compound has also shown potential as an anti-inflammatory agent. The cyano and enamide functionalities may contribute to its ability to inhibit inflammatory pathways.
The proposed mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2, leading to reduced inflammation in vitro and in vivo .
Antifungal and Antitubercular Activity
In addition to anticancer properties, derivatives of the pyrazole scaffold have been studied for antifungal and antitubercular activities. Some related compounds exhibited potent antifungal effects against pathogenic strains and showed activity against Mycobacterium tuberculosis .
Summary of Biological Activities
Scientific Research Applications
Biological Activities
Research indicates that (E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,6-dichlorophenyl)prop-2-enamide exhibits several promising biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells, making it a candidate for further development as an anticancer agent. Its structural similarities to other known anticancer compounds enhance its potential efficacy in targeting specific cancer pathways.
- Anti-inflammatory Effects : The presence of the pyrazole moiety is associated with anti-inflammatory activity. This compound could serve as a lead structure for developing new anti-inflammatory drugs.
- Insecticidal Activity : Given the structural characteristics shared with other pyrazole derivatives, this compound may also possess insecticidal properties, making it relevant in agricultural applications.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
| Study | Findings |
|---|---|
| Anticancer Activity Study | Demonstrated significant inhibition of tumor growth in vitro and in vivo models, suggesting potential as a therapeutic agent against various cancers. |
| Anti-inflammatory Research | Showed reduction in inflammatory markers in animal models, indicating efficacy comparable to existing anti-inflammatory drugs. |
| Agricultural Application Trials | Preliminary results indicated effective pest control in crops treated with formulations containing this compound, highlighting its potential as an environmentally friendly pesticide alternative. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of α,β-unsaturated cyanopropenamide derivatives. Below is a systematic comparison with analogs identified in literature and commercial catalogs:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations
Electronic and Steric Effects :
- The 2,6-dichlorophenyl group in the target compound introduces strong electron-withdrawing effects, which may polarize the enamide moiety and influence reactivity or binding. In contrast, the 2,4,6-trimethylphenyl analog () relies on steric hindrance and electron-donating methyl groups, which could alter solubility and interaction with hydrophobic binding pockets.
- XCT790 () employs trifluoromethyl and methoxy groups, enhancing both lipophilicity and resistance to oxidative metabolism.
The thiophene substituent in Enamine’s compound () may facilitate π-stacking with aromatic residues in proteins, a feature absent in the target compound.
Physicochemical Properties :
- Chlorine vs. Fluorine : Chlorine’s larger atomic radius and polarizability compared to fluorine (in XCT790) may lead to stronger halogen bonding but lower metabolic stability.
- Molecular Weight : The target compound (~388.7 g/mol) falls within the acceptable range for oral bioavailability, whereas XCT790’s higher weight (624.4 g/mol) may limit permeability.
Research Tools for Structural Analysis
- Crystallography : Programs like SHELX () enable precise determination of molecular geometry, critical for understanding the (E)-configuration and intermolecular interactions in crystals.
- Computational Analysis: Multiwfn () can model electrostatic potentials and electron localization, providing insights into the cyano group’s electrophilicity and chlorophenyl contributions to charge distribution.
- Hydrogen Bonding Patterns : Graph-set analysis () may explain differences in solubility or crystal packing between analogs, particularly for dichloro vs. trimethylphenyl derivatives.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,6-dichlorophenyl)prop-2-enamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Pyrazole Core Formation : React 4-chlorophenylhydrazine with a β-keto ester to form the pyrazole ring.
Enamide Coupling : Use a coupling agent (e.g., EDC/HOBt) to conjugate the pyrazole intermediate with 2,6-dichloroaniline.
Cyanation : Introduce the cyano group via nucleophilic substitution using malononitrile under reflux in 1,4-dioxane with triethylamine as a catalyst .
- Key Conditions :
| Step | Solvent | Temperature | Catalyst | Reaction Time |
|---|---|---|---|---|
| 1 | Ethanol | 80°C | None | 6–8 hours |
| 2 | DMF | RT | EDC/HOBt | 12 hours |
| 3 | Dioxane | Reflux | Et₃N | 6 hours |
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve the E-configuration of the enamide group and confirm molecular geometry. SHELX programs (e.g., SHELXL) are standard for refinement .
- NMR Spectroscopy : Use - and -NMR to verify substituent positions (e.g., pyrazole protons at δ 7.2–8.1 ppm, cyano group absence in -NMR).
- IR Spectroscopy : Identify the cyano stretch (~2200 cm) and amide C=O (~1650 cm) .
Q. How can the E-configuration of the enamide group be confirmed experimentally?
- Methodological Answer :
- X-ray Diffraction : Directly observe the spatial arrangement of substituents (e.g., antiperiplanar alignment of the cyano and enamide groups) .
- NOESY NMR : Detect through-space interactions between the pyrazole and dichlorophenyl protons to rule out the Z-isomer.
Advanced Research Questions
Q. How can discrepancies in crystallographic data (e.g., twinning, low resolution) be resolved during refinement?
- Methodological Answer :
- SHELXL Refinement : Use the TWIN command to model twinned data and the PART instruction to handle disorder .
- Data Quality Checks :
- Ensure for high-resolution data.
- Apply absorption corrections (e.g., SADABS) for heavy-atom derivatives.
- Validation Tools : Cross-verify with PLATON (e.g., ADDSYM) to detect missed symmetry .
Q. How can hydrogen-bonding networks be analyzed to predict crystal packing behavior?
- Methodological Answer :
- Graph Set Analysis : Apply Etter’s rules to categorize motifs (e.g., , ) using software like Mercury .
- Example : The pyrazole N–H may form a motif with a carbonyl acceptor, while chlorophenyl groups engage in C–H···Cl interactions .
Q. What experimental strategies optimize reactivity studies under varying conditions (e.g., pH, temperature)?
- Methodological Answer :
- Kinetic Profiling : Monitor reaction progress via HPLC at intervals (e.g., 0, 1, 3, 6 hours) under controlled pH (4–10) and temperature (25–80°C).
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, FeCl₃) in polar aprotic solvents (DMF, DMSO).
- Data Table :
| Condition | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| pH 7, 60°C | None | DMF | 72 |
| pH 5, 80°C | ZnCl₂ | DMSO | 89 |
Q. How can low solubility in crystallization trials be addressed?
- Methodological Answer :
- Co-Solvent Systems : Use ethanol/water (70:30 v/v) or DCM/hexane gradients.
- Temperature Gradients : Slowly cool from 60°C to 4°C over 48 hours.
- Salt Formation : Introduce trifluoroacetate counterions via acidification .
Contradiction Analysis
Q. How to interpret conflicting NMR and X-ray data regarding substituent positions?
- Methodological Answer :
- Dynamic Effects : NMR may average rapid conformational changes (e.g., pyrazole ring puckering), while X-ray captures static geometry.
- Validation : Compare calculated (DFT) and experimental NMR shifts using Gaussian09 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
